An In-depth Technical Guide to the Properties and Applications of 2,6-Dimethoxyaniline Hydrochloride
An In-depth Technical Guide to the Properties and Applications of 2,6-Dimethoxyaniline Hydrochloride
This guide provides an in-depth exploration of 2,6-dimethoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, grounded in the practical insights of an experienced application scientist. The hydrochloride salt form offers distinct advantages in stability and handling over its free base counterpart, making a thorough understanding of its properties essential for successful application.
Core Physicochemical Properties: A Comparative Overview
The conversion of the free base, 2,6-dimethoxyaniline, into its hydrochloride salt is a fundamental acid-base reaction that significantly alters its physical properties. The protonation of the amino group to form the anilinium ion enhances the compound's stability, particularly against aerial oxidation which can discolor and degrade the free amine. This increased stability is a critical consideration for long-term storage and ensuring reagent purity in sensitive downstream applications.[1]
Below is a summary of the key physicochemical properties for both the free base and its hydrochloride salt.
| Property | 2,6-Dimethoxyaniline (Free Base) | 2,6-Dimethoxyaniline Hydrochloride |
| Appearance | White to off-white or pale cream crystalline solid/powder.[2][3] | Data not available; typically a crystalline solid. |
| CAS Number | 2734-70-5[2][4][5] | 375397-36-7[1] |
| Molecular Formula | C₈H₁₁NO₂[2][4] | C₈H₁₂ClNO₂[1] |
| Molecular Weight | 153.18 g/mol [2] | 189.64 g/mol [1] |
| Melting Point | 74 - 78 °C[3] | Data not available. |
| Boiling Point | 140 °C at 15 mmHg[3] | Not applicable (decomposes). |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, ether.[2][5][6] | Expected to have higher solubility in water and polar solvents. |
| Storage Conditions | Store under inert gas; air sensitive.[3] | Store at room temperature; more stable than the free base.[1] |
Molecular Structure and Spectroscopic Characterization
A precise understanding of a molecule's structure and its spectroscopic fingerprint is non-negotiable for its use in research and development. The protonation of the nitrogen atom in 2,6-dimethoxyaniline hydrochloride induces significant and predictable shifts in its spectral data compared to the free base.
Caption: Structure of 2,6-Dimethoxyaniline Hydrochloride.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectrum arises from the state of the amino group.
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2,6-Dimethoxyaniline (Free Base): Exhibits two characteristic sharp N-H stretching bands around 3350-3450 cm⁻¹, typical for a primary amine.
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2,6-Dimethoxyaniline Hydrochloride: The two sharp N-H bands are replaced by a very broad and strong absorption band spanning from approximately 2500-3000 cm⁻¹. This is the hallmark of an anilinium (-NH₃⁺) salt and is caused by the various N-H stretching vibrations within the protonated amine. This feature provides an unambiguous method for confirming salt formation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amine has a significant deshielding effect on the nearby aromatic protons, leading to a downfield shift in the ¹H NMR spectrum.
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¹H NMR:
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-OCH₃ protons: A sharp singlet for the six methoxy protons is expected around 3.8-3.9 ppm. This peak's position is only slightly affected by the protonation state of the amine.
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Aromatic protons: In the free base, the aromatic protons appear in the δ 6.5-6.8 ppm region. Upon formation of the hydrochloride salt, the electron-withdrawing nature of the -NH₃⁺ group causes a downfield shift of these protons, likely into the δ 7.0-7.5 ppm region. The broad -NH₃⁺ protons would also be visible, though their chemical shift is highly dependent on the solvent and concentration.
-
-
¹³C NMR:
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Similar deshielding effects are observed. The carbons directly attached to the methoxy groups and the anilinium group (C2, C6, and C1) will experience the most significant downfield shifts compared to the free base. The methoxy carbons (-OCH₃) would remain relatively unchanged, appearing around 55-60 ppm.
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Mass Spectrometry (MS)
In mass spectrometry, the analysis will typically show the mass of the free base regardless of whether the hydrochloride salt is introduced. Under common ionization techniques like Electrospray Ionization (ESI), the compound will be detected as the protonated free base [M+H]⁺, corresponding to an m/z of 154.18. The fragmentation pattern would then be identical to that of the protonated free base.[7]
Synthesis and Purification Workflow
The synthesis of 2,6-dimethoxyaniline hydrochloride is a robust two-step process. The first step involves the synthesis of the free base, followed by its conversion to the stable hydrochloride salt. The most common and scalable method for the free base is the catalytic hydrogenation of the corresponding nitro compound.
Caption: Two-step synthesis of 2,6-Dimethoxyaniline HCl.
Experimental Protocol: Synthesis of 2,6-Dimethoxyaniline
This protocol describes the reduction of 2,6-dimethoxynitrobenzene using palladium on carbon (Pd/C) as a catalyst. This method is preferred over older metal-acid reductions (e.g., Fe/HCl) due to its cleaner reaction profile and easier product isolation.
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Reactor Setup: To a high-pressure reactor vessel, add 2,6-dimethoxynitrobenzene (1.0 eq), 10% Pd/C (0.02 eq), and anhydrous ethanol (5-10 mL per gram of nitro compound).
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Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxyaniline as a solid, which can be used directly in the next step or purified further by recrystallization.
Experimental Protocol: Conversion to Hydrochloride Salt
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Dissolution: Dissolve the crude or purified 2,6-dimethoxyaniline in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.
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Acidification: While stirring, slowly add a solution of hydrogen chloride (1.1 eq) in the same solvent (e.g., 2M HCl in diethyl ether).
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Precipitation: The 2,6-dimethoxyaniline hydrochloride will immediately precipitate out of the solution as a solid.
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Isolation and Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of the cold solvent, and dry it under vacuum to yield the pure hydrochloride salt.
Reactivity and Synthetic Applications
As an anilinium salt, the primary utility of 2,6-dimethoxyaniline hydrochloride is as a stable, easy-to-handle precursor to the nucleophilic free amine. The electron-withdrawing -NH₃⁺ group deactivates the aromatic ring towards electrophilic substitution. Therefore, for most synthetic applications, the free base must be generated in situ.
This is typically achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the hydrochloride and liberate the free amine.
Caption: In-situ generation of the reactive free base from the stable HCl salt.
Key Applications:
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Pharmaceutical Synthesis: The sterically hindered aniline motif is a common feature in pharmacologically active molecules. The compound serves as a building block for more complex structures.
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Dye and Pigment Chemistry: Aromatic amines are foundational precursors in the synthesis of azo dyes and other chromophores.
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Ligand Synthesis: While less common than its diethyl- or diisopropyl-aniline analogues, it can be used to synthesize specialized ligands for organometallic catalysis where its electronic properties are desired.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the chemical.
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Safety: The free base, 2,6-dimethoxyaniline, is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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Handling: As an anilinium salt, the hydrochloride is generally less toxic and less prone to absorption through the skin than the free base. However, standard precautions for handling chemical solids should be followed.
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Storage: The primary advantage of the hydrochloride salt is its superior storage stability.[1] Unlike the free base, which is sensitive to air and light, the hydrochloride can be stored at room temperature in a tightly sealed container, protected from moisture. This prevents oxidative degradation and ensures long-term purity.
Conclusion
2,6-Dimethoxyaniline hydrochloride is a valuable and versatile chemical intermediate. Its enhanced stability, ease of handling, and well-defined properties make it a superior alternative to the free base for storage and many applications. By understanding its comparative physicochemical properties, spectroscopic signatures, and the simple protocols for its synthesis and use, researchers can effectively integrate this compound into complex synthetic workflows in drug discovery, materials science, and beyond.
References
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Anderson, J. C., et al. (2004). Demonstrating the Synergy of Synthetic, Mechanistic, and Computational Studies in a Regioselective Aniline Synthesis. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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Chakma, P., et al. (2019). Anilinium Salts in Polymer Networks for Materials with Mechanical Stability and Mild Thermally Induced Dynamic Properties. ACS Macro Letters. Retrieved from [Link]
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Neumann, M. G., & De Groote, R. A. (1981). Synthesis, structure, and features of anilinium anilinomethanesulfonates. Journal of Pharmaceutical Sciences, 70(8), 863-6. Retrieved from [Link]
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Ganapa Life Science. (n.d.). 2734-70-5 | 2,6-Dimethoxyaniline. Retrieved from [Link]
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